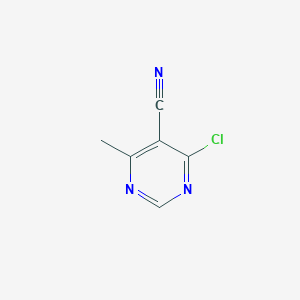![molecular formula C19H20BrN3O3 B2487072 1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894020-63-4](/img/structure/B2487072.png)
1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as BRD7389, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Crystal Structure Analysis
The compound 1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, although not directly studied, is structurally related to compounds that have been analyzed for their crystal structures. For instance, the crystal structure analysis of metobromuron, a phenylurea herbicide, reveals how N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions form chains along the a-axis direction, creating a two-dimensional network. This type of analysis provides insights into the solid-state behavior of similar compounds, potentially including the one (Kang, Kim, Kwon, & Kim, 2015).
Enzyme Inhibition and Anticancer Activity
Urea derivatives, including compounds structurally related to the one of interest, have been synthesized and tested for their enzyme inhibition capabilities and potential anticancer activities. For example, a study involving the synthesis of seventeen urea derivatives demonstrated their ability to inhibit enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase, with varying degrees of efficacy. Additionally, some of these compounds exhibited in vitro anticancer activity against a prostate cancer cell line, highlighting the potential therapeutic applications of urea derivatives (Mustafa, Perveen, & Khan, 2014).
Orexin Receptor Mechanisms
Research into orexin receptors and their antagonists, which includes compounds with structural features similar to this compound, has revealed their significant role in regulating feeding, arousal, stress, and drug abuse behaviors. Selective antagonism at these receptors has been shown to reduce binge eating in animal models without affecting standard food pellet intake, suggesting a novel pharmacological approach to treating eating disorders and potentially other conditions related to orexin receptor pathways (Piccoli et al., 2012).
Antimicrobial Applications
The synthesis and evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes, which are structurally akin to the compound , have demonstrated potential antimicrobial applications. These compounds have been tested for their effectiveness against various microbial strains, indicating the broad utility of urea derivatives in developing new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Nonlinear Optics
Research into molecular complexes, including those involving urea derivatives, has explored the potential for creating materials with quadratic nonlinear optical behavior. This involves ideal orientation of chromophores linked by O—H···O and C—H···O hydrogen bonds, a principle that could be applied to the design and synthesis of compounds like this compound for applications in nonlinear optics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3/c1-12-8-13(20)6-7-17(12)22-19(25)21-14-9-18(24)23(11-14)15-4-3-5-16(10-15)26-2/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUVRESDWAZFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2486996.png)
![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)


![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487003.png)
![N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2487004.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2487005.png)

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2487008.png)
![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)
![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)
